molecular formula C18H21N2OS2+ B11220282 1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11220282
M. Wt: 345.5 g/mol
InChI Key: NIGARXRJMKQBDE-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM is a complex heterocyclic compound that features a unique combination of thiazole, imidazole, and thiophene rings. These structural motifs are known for their diverse biological activities and are often found in pharmacologically active compounds .

Preparation Methods

The synthesis of 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves multiple steps, including the formation of the thiazole and imidazole rings. Common synthetic routes include:

Industrial production methods typically involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM undergoes various chemical reactions, including:

Common reagents include sulfurizing agents like phosphorus pentasulfide and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO-5H-IMIDAZO[2,1-B][1,3]THIAZIN-1-IUM involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar compounds include other thiazole, imidazole, and thiophene derivatives, such as:

Compared to these compounds, 1-(4-ETHYLPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,6,7-TETRAHYDRO

Properties

Molecular Formula

C18H21N2OS2+

Molecular Weight

345.5 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H21N2OS2/c1-2-14-6-8-15(9-7-14)19-13-18(21,16-5-3-11-22-16)20-10-4-12-23-17(19)20/h3,5-9,11,21H,2,4,10,12-13H2,1H3/q+1

InChI Key

NIGARXRJMKQBDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O

Origin of Product

United States

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